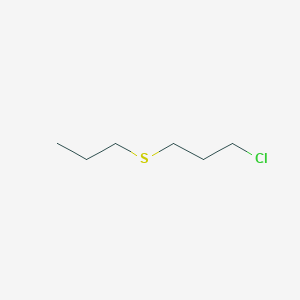
Propane, 1-chloro-3-(propylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane, 1-chloro-3-(propylthio)- is an organic compound with the molecular formula C6H13ClS. It is a derivative of propane, where a chlorine atom and a propylthio group are attached to the first and third carbon atoms, respectively. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-chloro-3-(propylthio)- typically involves the reaction of 1-chloropropane with propylthiol in the presence of a base. The reaction can be carried out under mild conditions, often using a solvent such as ethanol or acetone. The general reaction scheme is as follows:
CH3CH2CH2Cl+CH3CH2CH2SH→CH3CH2CH2SCH2CH2CH2Cl
Industrial Production Methods
In an industrial setting, the production of Propane, 1-chloro-3-(propylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反应分析
Types of Reactions
Propane, 1-chloro-3-(propylthio)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the sulfur-containing group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of propane derivatives with modified sulfur groups.
科学研究应用
Propane, 1-chloro-3-(propylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propane, 1-chloro-3-(propylthio)- involves its interaction with various molecular targets. The chlorine atom and the propylthio group can participate in nucleophilic substitution and oxidation-reduction reactions, affecting the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
相似化合物的比较
Similar Compounds
Propane, 1-chloro-3-iodo-: Similar structure but with an iodine atom instead of a propylthio group.
3-Chloro-1-propanethiol: Contains a thiol group instead of a propylthio group.
Propane, 1-bromo-3-chloro-: Contains a bromine atom instead of a propylthio group.
Uniqueness
Propane, 1-chloro-3-(propylthio)- is unique due to the presence of both a chlorine atom and a propylthio group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
115412-57-2 |
|---|---|
分子式 |
C6H13ClS |
分子量 |
152.69 g/mol |
IUPAC 名称 |
1-chloro-3-propylsulfanylpropane |
InChI |
InChI=1S/C6H13ClS/c1-2-5-8-6-3-4-7/h2-6H2,1H3 |
InChI 键 |
HLNCNJLUHNYBBC-UHFFFAOYSA-N |
规范 SMILES |
CCCSCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
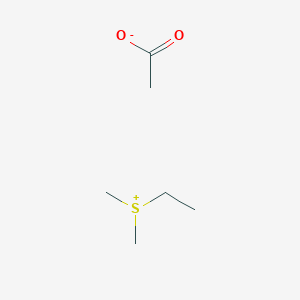
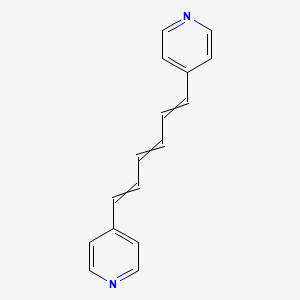
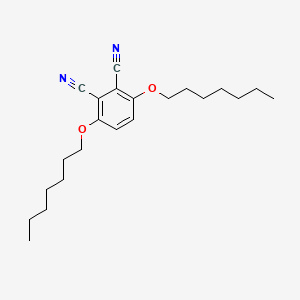

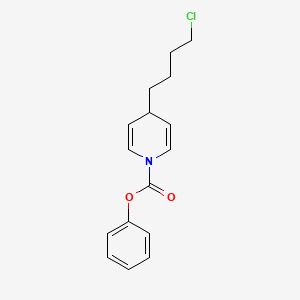
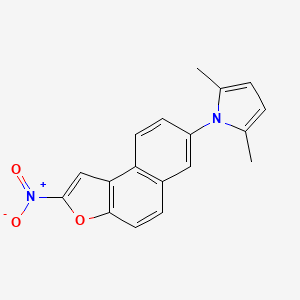

![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
